molecular formula C20H17N3O4 B2969577 1-(3-nitrobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide CAS No. 946332-05-4

1-(3-nitrobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide

Cat. No. B2969577
CAS RN: 946332-05-4
M. Wt: 363.373
InChI Key: HCVZBHTWWAHERV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It includes a nitrobenzyl group, a dihydropyridine ring, and an o-tolyl group. The nitrobenzyl group is a benzene ring with a nitro group (-NO2) and a methyl group (-CH2-). The dihydropyridine ring is a six-membered ring with one nitrogen atom, one carbonyl group (=O), and a double bond. The o-tolyl group is a benzene ring with a methyl group (-CH3) attached .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the dihydropyridine ring. The exact structure would depend on the specifics of the synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of its functional groups. For example, the presence of a nitro group might make the compound more reactive, while the dihydropyridine ring might confer stability .

Scientific Research Applications

Photolabile Protection in Polymer Science

Polymers featuring photolabile groups, such as the o-nitrobenzyl group, are subjects of intense research. They allow for the alteration of polymer properties simply by irradiation, demonstrating significant utility in polymer chemistry. Applications include o-NB-based cross-linkers for photodegradable hydrogels, o-NB side chain functionalization in copolymers, and o-NB for self-assembled monolayers, indicating a broad potential in materials science (Zhao et al., 2012).

Application in Stereoselective Glycosylation

The use of 2-O-(2-nitrobenzyl) and 2-O-(2-cyanobenzyl) groups controls stereoselective formation of 1,2-trans-glycosidic linkages via the arming participation effect. This application showcases the role of such compounds in influencing stereoselectivity in the synthesis of complex glycosides, crucial for bioactive molecule development (Buda et al., 2015).

Nucleophilic Substitution Reactions

Compounds like 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, structurally related to the target molecule, undergo nucleophilic substitution reactions that are pivotal in synthetic organic chemistry. These reactions facilitate the synthesis of complex organic molecules with potential applications in pharmaceuticals and materials science (Sparke et al., 2010).

Antitumor Agent Synthesis

The structural framework of N-aryl(indol-3-yl)glyoxamides, incorporating nitrobenzyl components, has been explored for the synthesis and structure-activity relationship studies of cytotoxic compounds. These studies aim at developing novel antitumor agents, indicating the critical role of nitrobenzyl derivatives in medicinal chemistry for cancer treatment (Marchand et al., 2009).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

properties

IUPAC Name

N-(2-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-14-6-2-3-10-18(14)21-19(24)17-9-5-11-22(20(17)25)13-15-7-4-8-16(12-15)23(26)27/h2-12H,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVZBHTWWAHERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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